molecular formula C19H13FN2O6S B15107085 5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B15107085
M. Wt: 416.4 g/mol
InChI Key: QXPPJPOUKCPJAQ-CHHVJCJISA-N
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Description

5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic conditions to form the thiazolidine ring.

    Introduction of the Fluorobenzylidene Group: The thiazolidine intermediate is then reacted with a fluorobenzaldehyde derivative in the presence of a base to introduce the fluorobenzylidene group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with Hydroxybenzoic Acid: Finally, the acetylated intermediate is coupled with 2-hydroxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidine ring.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the hydroxybenzoic acid moiety.

    Reduction: Reduced forms of the thiazolidine ring.

    Substitution: Substituted derivatives of the fluorobenzylidene group.

Scientific Research Applications

5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves interactions with specific molecular targets. The thiazolidine ring and fluorobenzylidene group are believed to interact with enzymes or receptors, modulating their activity. The hydroxybenzoic acid moiety may also play a role in binding to target proteins or influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
  • (5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

The uniqueness of 5-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13FN2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

5-[[2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13FN2O6S/c20-13-4-2-1-3-10(13)7-15-17(25)22(19(28)29-15)9-16(24)21-11-5-6-14(23)12(8-11)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

QXPPJPOUKCPJAQ-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O)F

Origin of Product

United States

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